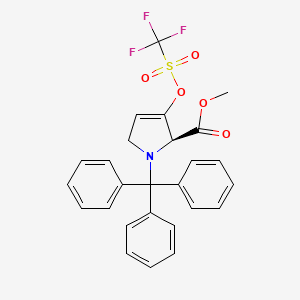![molecular formula C15H13BrO3 B8760265 2-[2-(benzyloxy)-5-bromophenyl]acetic acid](/img/structure/B8760265.png)
2-[2-(benzyloxy)-5-bromophenyl]acetic acid
概要
説明
2-[2-(benzyloxy)-5-bromophenyl]acetic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of a benzyloxy group and a bromine atom attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(benzyloxy)-5-bromophenyl]acetic acid typically involves the bromination of 2-(benzyloxy)phenylacetic acid. The process begins with the preparation of 2-(benzyloxy)phenylacetic acid, which can be synthesized by reacting benzyloxyacetic acid with a suitable brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reaction rate and minimize side reactions .
化学反応の分析
Types of Reactions
2-[2-(benzyloxy)-5-bromophenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding phenylacetic acid derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products Formed
Oxidation: Benzyloxybenzoic acid or benzyloxybenzaldehyde.
Reduction: 2-(benzyloxy)phenylacetic acid.
Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used.
科学的研究の応用
2-[2-(benzyloxy)-5-bromophenyl]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-[2-(benzyloxy)-5-bromophenyl]acetic acid involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-(benzyloxy)phenylacetic acid
- 2-(benzyloxy)-5-chlorophenylacetic acid
- 2-(benzyloxy)-5-fluorophenylacetic acid
Uniqueness
2-[2-(benzyloxy)-5-bromophenyl]acetic acid is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in biological systems compared to its chloro or fluoro analogs. The bromine atom also provides a handle for further functionalization through substitution reactions .
特性
分子式 |
C15H13BrO3 |
|---|---|
分子量 |
321.16 g/mol |
IUPAC名 |
2-(5-bromo-2-phenylmethoxyphenyl)acetic acid |
InChI |
InChI=1S/C15H13BrO3/c16-13-6-7-14(12(8-13)9-15(17)18)19-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18) |
InChIキー |
HSJKLTHDLBXYAL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 3-[(ethoxycarbonyl)amino]-3-oxopropanoate](/img/structure/B8760222.png)




![3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole-5-carbaldehyde](/img/structure/B8760272.png)



